molecular formula C11H18ClN B3049858 (S)-1-(4-Isopropylphenyl)ethanamine hydrochloride CAS No. 222737-88-4

(S)-1-(4-Isopropylphenyl)ethanamine hydrochloride

Cat. No.: B3049858
CAS No.: 222737-88-4
M. Wt: 199.72
InChI Key: LMSMWEMLBQTBPN-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(4-Isopropylphenyl)ethanamine hydrochloride is a chiral amine compound that is often used in the synthesis of various pharmaceuticals and chemical intermediates. It is known for its role as a building block in the production of more complex molecules due to its stereochemistry and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(4-Isopropylphenyl)ethanamine hydrochloride typically involves the reduction of the corresponding ketone, (S)-1-(4-Isopropylphenyl)ethanone, using a chiral reducing agent. One common method is the asymmetric reduction using a chiral catalyst such as a chiral oxazaborolidine in the presence of a borane complex. The reaction is carried out under controlled temperature and pressure conditions to ensure high enantioselectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors where the ketone is reduced in the presence of a chiral catalyst. The product is then purified through crystallization or distillation to obtain the hydrochloride salt.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding imine or nitrile compounds.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(S)-1-(4-Isopropylphenyl)ethanamine hydrochloride is used in various fields of scientific research:

    Chemistry: As a chiral building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological pathways.

    Industry: In the production of fine chemicals and as a precursor in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-(4-Isopropylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors, influencing their activity. This interaction can lead to the modulation of biochemical pathways, resulting in various physiological effects.

Comparison with Similar Compounds

  • ®-1-(4-Isopropylphenyl)ethanamine hydrochloride
  • 1-(4-Methylphenyl)ethanamine hydrochloride
  • 1-(4-Ethylphenyl)ethanamine hydrochloride

Comparison:

    Chirality: (S)-1-(4-Isopropylphenyl)ethanamine hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its ®-enantiomer.

    Functional Groups: The presence of the isopropyl group in this compound distinguishes it from other similar compounds, affecting its reactivity and interaction with molecular targets.

    Applications: While similar compounds may be used in similar applications, the specific properties of this compound make it particularly valuable in certain pharmaceutical syntheses and research studies.

Properties

IUPAC Name

(1S)-1-(4-propan-2-ylphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-8(2)10-4-6-11(7-5-10)9(3)12;/h4-9H,12H2,1-3H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSMWEMLBQTBPN-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704174
Record name (1S)-1-[4-(Propan-2-yl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222737-88-4
Record name (1S)-1-[4-(Propan-2-yl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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